molecular formula C12H17NO2 B1209631 N,N-Diethyl-2-hydroxy-2-phenylacetamide CAS No. 2019-69-4

N,N-Diethyl-2-hydroxy-2-phenylacetamide

Cat. No.: B1209631
CAS No.: 2019-69-4
M. Wt: 207.27 g/mol
InChI Key: UXLCWYBQDGCVQE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydroxy-2-phenylacetamide: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its phenylacetamide structure, which includes a hydroxy group and two ethyl groups attached to the nitrogen atom.

Scientific Research Applications

N,N-Diethyl-2-hydroxy-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-2-hydroxy-2-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and altered metabolic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing their activity and function. The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can influence its activity and function. These transport and distribution mechanisms are crucial for understanding the overall effects of this compound on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effects on cellular function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-hydroxy-2-phenylacetamide typically involves the reaction of phenylacetic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with diethylamine to form the desired amide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-2-hydroxy-2-phenylacetamide is unique due to the presence of both the hydroxy group and the phenylacetamide structure, which confer distinct chemical and biological properties. The hydroxy group enhances its reactivity and potential for forming hydrogen bonds, while the phenylacetamide structure provides a stable framework for various chemical modifications .

Properties

IUPAC Name

N,N-diethyl-2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLCWYBQDGCVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942257
Record name N,N-Diethyl-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-69-4
Record name N,N-Diethyl-2-hydroxy-2-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2019-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-phenyl-N,N-diethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxy-2-phenylacetic acid (500 mg, 3.29 mmol) was dissolved in dichloromethane (7.5 mL). To this, pyridine (0.532 mL, 6.58 mmol), DMAP (40 mg, 0.33 mmol) and trimethylsilyl chloride (0.835 mL, 6.58 mmol) were added at room temperature and the mixture was stirred for 7.8 hours. After the reaction mixture was cooled to 0° C., N,N-dimethylformamide (0.050 mL) and oxalyl chloride (0.301 mL, 3.45 mmol) were added thereto, and the mixture was stirred at a temperature of 0° C. to room temperature for 1 hour. After the reaction mixture was cooled to 0° C. again, a pyridine solution (0.878 mL) of diethylamine (0.374 mL, 3.62 mmol) was added thereto, and the mixture was stirred at a temperature of 0° C. to room temperature for 2 hours. Then, a methanol solution (5 mL) of citric acid (695 mg, 3.62 mmol) was added to the reaction mixture, and the mixture was stirred at room temperature for 12 hours. After addition of ethyl acetate, the reaction mixture was filtered. One mol/L hydrochloric acid was added to the filtrate, and extraction with ethyl acetate was performed, followed by washing with saturated sodium carbonate and brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and thereby N,N-diethyl-2-hydroxy-2-phenylacetamide (Compound ED) (606 mg, yield: 89%) was obtained.
Quantity
0.374 mL
Type
reactant
Reaction Step One
Quantity
0.878 mL
Type
solvent
Reaction Step One
Quantity
0.301 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
solvent
Reaction Step Two
Quantity
0.835 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
0.532 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
695 mg
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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